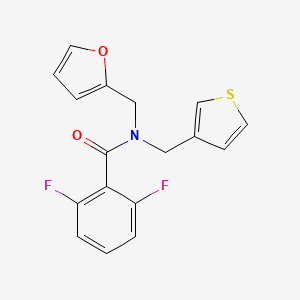

2,6-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a chemical compound that is widely used in scientific research. It is a small molecule that has shown potential in various biological applications, including cancer treatment, drug discovery, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Bioactive Furanyl- or Thienyl-Substituted Compounds

Furanyl- and thienyl-substituted compounds, including 2,6-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide, are of significant interest in medicinal chemistry due to their presence in a wide range of bioactive molecules. These compounds are important for the development of new drugs with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. The structural modification of lead compounds to include furanyl or thienyl substituents has been shown to affect their biological activity, demonstrating the critical role of these heterocycles in drug design (Ostrowski, 2022).

Heterocycle Decomposition and Environmental Impact

Research on the decomposition mechanisms of heterocycles like thiophene and furan on palladium surfaces provides insights into their environmental impact and potential degradation pathways. Understanding the decomposition of these heterocycles is essential for assessing the environmental fate of compounds containing furanyl and thienyl groups. Such studies have implications for environmental safety and the development of more sustainable chemical processes (Caldwell & Land, 1997).

Thiophene Derivatives and Biological Interest

The structure-activity relationships of thiophene derivatives highlight the versatility of these compounds in therapeutic applications. The review of thiophene structure-activity relationships over the last decade emphasizes their potential across various therapeutic properties, influenced by their specific biological test systems. This underscores the importance of thiophene and its derivatives in the development of new drugs with diverse therapeutic effects (Drehsen & Engel, 1983).

Fluorinated Compounds and Environmental Safety

The environmental safety of fluorinated compounds, such as those related to 2,6-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide, is a growing concern. Research on the toxicity and environmental effects of novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) is critical for assessing their suitability as safer replacements. This research emphasizes the need for further toxicological studies to confirm the safety of these fluorinated alternatives for long-term use (Wang et al., 2019).

Conversion to Biofuels and Sustainable Materials

The conversion of carbohydrate biomass to furan derivatives, including hydroxylmethylfurfural (HMF) from hexose carbohydrates, presents a sustainable pathway for the production of biofuels, polymers, and functional materials. This review highlights the potential of HMF and its derivatives, obtained from plant biomass, as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Such advancements in biomass conversion technologies contribute to the development of sustainable materials and energy sources, aligning with environmental conservation efforts (Chernyshev et al., 2017).

Propiedades

IUPAC Name |

2,6-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO2S/c18-14-4-1-5-15(19)16(14)17(21)20(9-12-6-8-23-11-12)10-13-3-2-7-22-13/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWQYRPMHDCFAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2468228.png)

![1-(2,3-Dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2468232.png)

![7-Fluoro-2-methyl-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2468234.png)

![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)

![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)

![1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2468239.png)

![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)

![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)